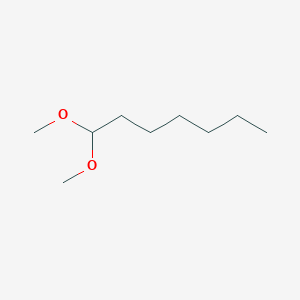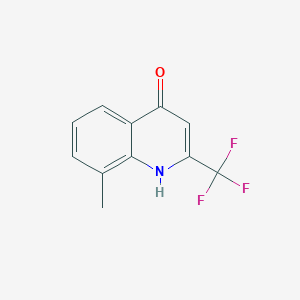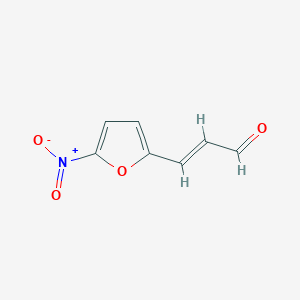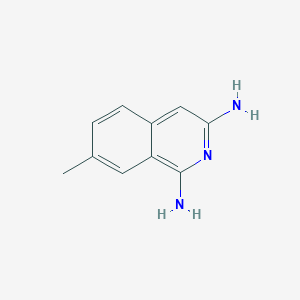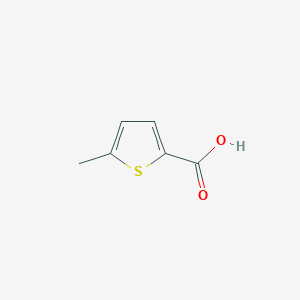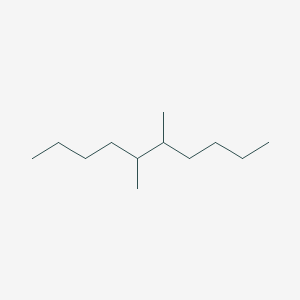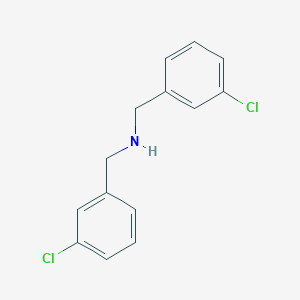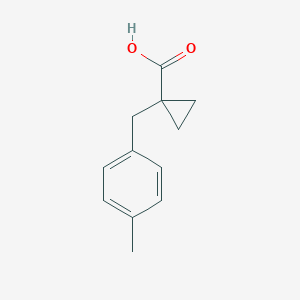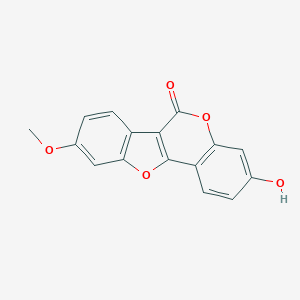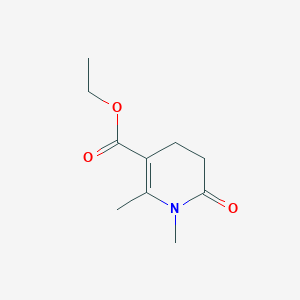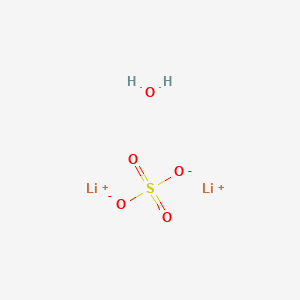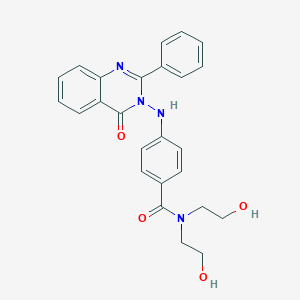
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. Inhibition of these enzymes can lead to the inhibition of cell proliferation and angiogenesis, which can be beneficial in the treatment of cancer. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the production of certain cytokines.
Effets Biochimiques Et Physiologiques
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal and antibacterial activities. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to inhibit the production of certain cytokines, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is its potential therapeutic applications. It has been reported to exhibit various activities that can be beneficial in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another advantage is that it can be synthesized using different methods, which allows for the production of high purity and good yields of the desired product. However, one of the limitations of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Orientations Futures
There are several future directions for the study of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine its ability to inhibit the production of cytokines and its potential as a treatment for inflammatory diseases. In addition, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Méthodes De Synthèse
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- can be synthesized using different methods. One of the commonly used methods is the reaction between 2-phenyl-3(4H)-quinazolinone and 2-bromo-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Another method involves the reaction between 2-phenyl-3(4H)-quinazolinone and 2-chloro-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Both methods have been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as an anti-inflammatory agent. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been studied for its ability to inhibit certain enzymes, such as tyrosine kinase and phosphodiesterase.
Propriétés
Numéro CAS |
131604-14-3 |
|---|---|
Nom du produit |
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- |
Formule moléculaire |
C25H24N4O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenylquinazolin-3-yl)amino]benzamide |
InChI |
InChI=1S/C25H24N4O4/c30-16-14-28(15-17-31)24(32)19-10-12-20(13-11-19)27-29-23(18-6-2-1-3-7-18)26-22-9-5-4-8-21(22)25(29)33/h1-13,27,30-31H,14-17H2 |
Clé InChI |
FNAPAZACNLHCHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO |
Autres numéros CAS |
131604-14-3 |
Synonymes |
N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenyl-quinazolin-3-yl)amino]benza mide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



